molecular formula C22H25N3O6 B6491330 4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-82-1

4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6491330
CAS RN: 891117-82-1
M. Wt: 427.4 g/mol
InChI Key: FJPYOLOEQKCKFQ-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in various pharmaceutical drugs . The molecule also includes a 1,3,4-oxadiazole ring, which is a heterocyclic compound often found in various therapeutic agents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific molecular structure and the conditions under which the reactions take place. Typically, benzamide and 1,3,4-oxadiazole compounds participate in a variety of organic reactions .

Scientific Research Applications

Photophysical Applications

Beyond biological contexts, this compound exhibits interesting photophysical properties. Its absorption and emission spectra make it suitable for use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. Researchers explore its luminescent behavior and stability under different conditions.

If you’d like more information on any specific application or need additional details, feel free to ask

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzamide derivatives have biological activity and are used in medicine as antipsychotic drugs . Similarly, 1,3,4-oxadiazole derivatives have been studied for their potential anticancer activities .

properties

IUPAC Name

4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-6-11-30-16-9-7-14(8-10-16)20(26)23-22-25-24-21(31-22)15-12-17(27-2)19(29-4)18(13-15)28-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYOLOEQKCKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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